cyclohex-3-en-1-yl(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone
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Description
Cyclohex-3-en-1-yl(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C15H20N4O and its molecular weight is 272.352. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Cyclohex-3-en-1-yl(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone represents a complex chemical entity potentially involved in the synthesis of novel organic compounds. The compound's structure suggests it may play a role in the synthesis of cyclic dipeptidyl ureas and pseudopeptidic triazines, which are synthesized from cyclohexyl or benzyl isocyanide and semicarbazones through Ugi reactions. These reactions result in compounds that could have applications in medicinal chemistry due to their unique structural features (Sañudo et al., 2006).
Chiral Analysis and Enantioselectivity
The compound's structure also lends itself to the study of enantioselectivity and chiral analysis, particularly in the context of antitubercular compounds. For instance, novel triazole-based antitubercular compounds exhibiting chiral centers have shown significant promise. Enantio-specific antitubercular activity evaluations have highlighted the importance of stereochemistry in the efficacy of such compounds. The development of chiral chromatographic methods for analyzing stereoisomers of related compounds underscores the potential for cyclohex-3-en-1-yl derivatives in drug development and quality control processes (Shekar et al., 2014).
Catalysis and Organic Transformations
Additionally, derivatives of cyclohex-3-en-1-yl compounds are of interest in catalysis and organic transformations. For instance, tris(triazolyl)methanol-Cu(I) complexes catalyze Huisgen 1,3-dipolar cycloadditions efficiently, which is fundamental in click chemistry applications. Such reactions are vital for the synthesis of diverse organic compounds, including those with potential pharmaceutical applications (Ozcubukcu et al., 2009).
Potential Antitubercular Activity
The evaluation of novel triazole compounds for antitubercular activity, where cyclohex-3-en-1-yl derivatives may serve as key intermediates, highlights the therapeutic potential of these compounds. Such studies provide insights into the structure-activity relationships necessary for the development of new antitubercular agents (Shekar et al., 2013).
Properties
IUPAC Name |
cyclohex-3-en-1-yl-[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c20-15(12-4-2-1-3-5-12)18-8-13(9-18)19-10-14(16-17-19)11-6-7-11/h1-2,10-13H,3-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFBJUQCLSRAEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CC(C2)N3C=C(N=N3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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